molecular formula C12H14N2O4 B2708597 Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate CAS No. 349119-68-2

Ethyl 2-((3-acetamidophenyl)amino)-2-oxoacetate

Cat. No.: B2708597
CAS No.: 349119-68-2
M. Wt: 250.254
InChI Key: NDSRFRBGHRMXGV-UHFFFAOYSA-N
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Description

Ethyl 2-(3-acetamidoanilino)-2-oxoacetate is a synthetic compound with potential applications in various fields such as medicine and materials science. It is also known as 2-(3-acetamidoanilino)-2-phenylacetic acid ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-acetamidoanilino)-2-oxoacetate is complex, and its analysis would typically involve techniques such as NMR spectroscopy . The molecular weight of a similar compound, [2-(3-acetamidoanilino)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate, is 383.4 g/mol.


Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(3-acetamidoanilino)-2-oxoacetate include its molecular weight, which for a similar compound is 383.4 g/mol. Other properties such as melting point, boiling point, and solubility would typically be determined experimentally .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Ethyl 4-chloroacetoacetate and related compounds participate in the synthesis of complex heterocyclic structures, demonstrating their versatility in organic synthesis. For instance, they are used in the formation of thiazolino[3,2‐a]pyrimidine carbinolamines, indicating their role in generating pharmacologically relevant scaffolds (Campaigne, Folting, Huffman, & Selby, 1981). These reactions underscore the utility of ethyl 2-(3-acetamidoanilino)-2-oxoacetate derivatives in the construction of diverse molecular architectures.

Synthesis of Novel Compounds

The use of OxymaPure alongside the DIC approach for synthesizing α-ketoamide derivatives reflects the compound's role in enabling the efficient synthesis of novel chemical entities. Such derivatives exhibit potential for various applications, including as intermediates in pharmaceutical synthesis (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Catalytic Applications

Methylrhenium trioxide (MTO) catalyzes reactions of ethyl diazoacetate, showcasing the catalytic versatility of ethyl-based esters in organic transformations. These reactions are significant for synthesizing a variety of compounds, including α-alkoxy ethyl acetates and α-thio ethyl acetates, highlighting the broad applicability of ethyl esters in catalysis (Zhu & Espenson, 1996).

Biological Activity Studies

Ethyl (coumarin-4-oxy)acetate derivatives have been synthesized and evaluated for their biological activities, including antiviral and cytotoxic effects. This research area underscores the biomedical relevance of ethyl 2-(3-acetamidoanilino)-2-oxoacetate derivatives in the discovery of new therapeutic agents (Abd Elhafez, Khrisy, Badria, & Fathy, 2003).

Safety and Hazards

The safety and hazards associated with Ethyl 2-(3-acetamidoanilino)-2-oxoacetate are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Properties

IUPAC Name

ethyl 2-(3-acetamidoanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-3-18-12(17)11(16)14-10-6-4-5-9(7-10)13-8(2)15/h4-7H,3H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSRFRBGHRMXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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